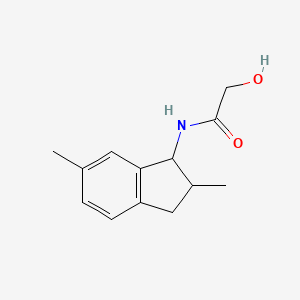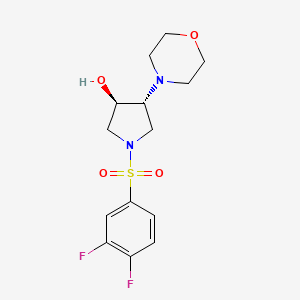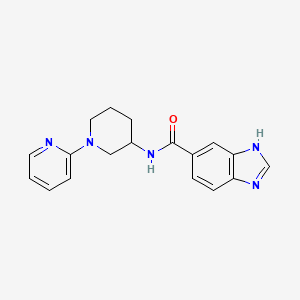![molecular formula C18H19N5O B6638207 Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6638207.png)
Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone, also known as PPM1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPM1 belongs to the class of pyrazolopyrimidine derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival. Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone has also been reported to inhibit the activity of certain enzymes, such as Aurora A kinase and HDAC6, which play important roles in cancer cell proliferation and survival.
Biochemical and Physiological Effects
Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone has been shown to exhibit various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer cells, Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone has been reported to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In inflammatory cells, Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB and MAPK pathways. In viral infections, Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone has been reported to inhibit the replication and assembly of HCV and HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-established biological activities. However, there are also some limitations that need to be considered, such as its low solubility in aqueous solutions, potential toxicity at high concentrations, and limited in vivo efficacy.
Direcciones Futuras
There are several future directions for the research on Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone, including the development of more potent and selective analogs, the investigation of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone could be explored for its potential applications in other diseases, such as neurodegenerative disorders and metabolic diseases, where dysregulation of signaling pathways plays a critical role. Finally, the combination of Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone with other therapeutic agents, such as chemotherapy or immunotherapy, could be investigated for its synergistic effects and improved therapeutic outcomes.
Conclusion
In conclusion, Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone and its underlying mechanisms of action.
Métodos De Síntesis
The synthesis of Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone involves the reaction of 4-(pyridin-4-ylmethyl)piperidine with pyrazolo[1,5-a]pyrimidin-3-one in the presence of a base, such as potassium carbonate or sodium hydride. The reaction is carried out in a solvent, such as dimethylformamide or N-methylpyrrolidone, under reflux conditions for several hours. The resulting product is purified by column chromatography, yielding Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone in high purity and yield.
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone has been investigated for its antiviral activity against hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18(16-13-21-23-9-1-6-20-17(16)23)22-10-4-15(5-11-22)12-14-2-7-19-8-3-14/h1-3,6-9,13,15H,4-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOKMGZBGYPHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=NC=C2)C(=O)C3=C4N=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide](/img/structure/B6638126.png)
![1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea](/img/structure/B6638134.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide](/img/structure/B6638141.png)

![3-fluoro-2-[2-[2-(1H-indol-3-yl)ethyl-[(3-methoxyphenyl)methyl]amino]-2-oxoethoxy]benzoic acid](/img/structure/B6638149.png)
![2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638152.png)


![2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6638170.png)

![2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine](/img/structure/B6638186.png)
![(E)-1-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B6638195.png)
![[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B6638213.png)
![N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B6638219.png)